Octanoyl L-Carnitine Chloride

Description

Overview of the Carnitine System Functionality

The carnitine system, or carnitine shuttle, is a multi-enzyme process essential for fatty acid oxidation (FAO), the primary pathway for breaking down fatty acids to produce energy. nih.govresearchgate.net This system is particularly crucial for long-chain fatty acids, which cannot diffuse freely into the mitochondrial matrix where β-oxidation occurs. mdpi.com

The process involves three key enzymes:

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step, which is the transfer of the acyl group from a fatty acyl-CoA molecule to L-carnitine, forming an acylcarnitine. mdpi.comfaimallusr.com

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix. mdpi.commetwarebio.com

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process of CPT1. It transfers the acyl group from the acylcarnitine back to a CoA molecule within the matrix, regenerating fatty acyl-CoA and freeing L-carnitine. mdpi.com

The reformed fatty acyl-CoA is now available for β-oxidation, a cyclical process that shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation to generate ATP. nih.gov The free L-carnitine is then transported back out of the matrix by CACT to participate in another round of fatty acid transport.

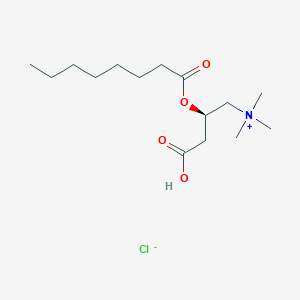

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Medium Chain Acylcarnitines in Biological Systems

Medium-chain acylcarnitines (MCACs), which are esters of carnitine and fatty acids with a chain length of 6 to 12 carbons, hold particular importance in cellular metabolism and clinical diagnostics. Octanoylcarnitine (B1202733) (C8), an eight-carbon acylcarnitine, is a prominent example.

MCACs are key intermediates in the metabolism of medium-chain fatty acids. mdpi.com Unlike long-chain fatty acids, medium-chain fatty acids can partially cross the mitochondrial membrane without the aid of the carnitine shuttle, but their complete oxidation still relies on this system. The accumulation or deficiency of specific MCACs can serve as a powerful biomarker for certain inborn errors of metabolism. gloshospitals.nhs.uk

Most notably, elevated levels of octanoylcarnitine in the blood are the primary diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders. gloshospitals.nhs.ukmdpi.com In MCAD deficiency, the enzyme responsible for the first step of β-oxidation of medium-chain fatty acids is defective, leading to a buildup of octanoyl-CoA, which is then converted to octanoylcarnitine and released into the circulation. mdpi.com Thus, the measurement of octanoylcarnitine is a cornerstone of newborn screening programs worldwide. gloshospitals.nhs.uknih.gov Furthermore, profiling medium-chain acylcarnitines is used to monitor patients with other metabolic conditions and those on specialized diets, such as the ketogenic diet. gloshospitals.nhs.uk

Octanoyl L Carnitine Chloride As a Research Probe in Metabolic Investigations

Octanoyl L-Carnitine Chloride is a highly valuable tool in the field of metabolic research due to its stability, water solubility, and direct relevance to the carnitine system. rndsystems.comscbt.com As the chloride salt of L-octanoylcarnitine, it provides the physiologically active isomer in a form that is easy to handle and dissolve in aqueous buffers for experimental use. rndsystems.com

In research settings, this compound is employed in several key ways:

Substrate for Mitochondrial Respiration Studies: Researchers use this compound as a specific substrate to fuel mitochondrial respiration in isolated mitochondria or permeabilized cells. biotrend.com By providing this intermediate, they can bypass the CPT1 step and directly assess the function of the downstream components of the fatty acid oxidation pathway, including CACT, CPT2, and the β-oxidation enzymes.

Enzyme Assays: It serves as a substrate for in vitro assays of enzymes like carnitine-acylcarnitine translocase (CACT) and carnitine octanoyltransferase (CROT). nih.gov

Analytical Standard: In the field of metabolomics, isotopically labeled versions of Octanoyl L-Carnitine (e.g., containing deuterium (B1214612) or carbon-13) are used as internal standards for the precise and accurate quantification of endogenous octanoylcarnitine (B1202733) levels in biological samples like blood, plasma, and urine using techniques like tandem mass spectrometry (MS/MS). isotope.comzu.edu.pkcore.ac.uk This is critical for the diagnosis and monitoring of metabolic diseases. core.ac.uk

Investigating Metabolic Reprogramming: The compound is used to study how cells adapt their metabolic pathways under different conditions, such as in cancer, where metabolic reprogramming is a key feature. mdpi.comfrontiersin.org

Stereoisomeric Forms and Biological Activity E.g., L Octanoylcarnitine As Physiologically Active Form

Integration within Fatty Acid Metabolism

Octanoyl L-carnitine is centrally involved in the metabolic pathways that process fatty acids for energy production. Its primary role is to facilitate the transport and breakdown of medium-chain fatty acids.

Mitochondrial Beta-Oxidation Pathway Engagement

Octanoyl L-carnitine is a key substrate for mitochondrial beta-oxidation, the primary pathway for fatty acid degradation. smolecule.combioblast.at As an acylcarnitine, it is an essential intermediate for the transport of fatty acids into the mitochondria, where beta-oxidation occurs to generate ATP. apexbt.comchemicalbook.comfishersci.com The process begins with the conversion of fatty acids into acyl-CoA derivatives, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes.

In isolated rat muscle mitochondria, octanoyl L-carnitine has been observed to influence the oxidation rate of other molecules. For instance, it increases the oxidation of 4-methyl-2-oxopentanoate (B1228126) when carnitine is absent. apexbt.comchemicalbook.com Furthermore, octanoyl L-carnitine, in conjunction with malate (B86768), has been utilized as a substrate to study mitochondrial respiration in cardiac fibers. apexbt.comchemicalbook.comcaymanchem.com Studies in fructose-fed rats, a model for insulin (B600854) resistance, have shown significantly reduced oxidation of octanoylcarnitine (B1202733) in glycolytic muscle, indicating a potential link between metabolic disorders and impaired medium-chain fatty acid oxidation. nih.gov

Peroxisomal Beta-Oxidation Pathway Interplay

While mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids, peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs) and some branched-chain fatty acids. mdpi.comnih.gov Peroxisomal beta-oxidation is an incomplete process, yielding chain-shortened acyl-CoAs and acetyl-CoA. physiology.org These products, such as octanoyl-carnitine, are then transported to the mitochondria for complete oxidation. physiology.org

The enzyme carnitine octanoyltransferase (CROT), located in peroxisomes, plays a crucial role in this interplay. nih.govmdpi.comnih.gov CROT facilitates the conversion of medium-chain acyl-CoAs to their corresponding acylcarnitines, allowing them to be shuttled from the peroxisome to the mitochondrion. nih.govnih.gov This transport of peroxisomal-derived acylcarnitines, like octanoylcarnitine, allows them to bypass the regulatory steps of long-chain fatty acid transport and enter the mitochondria for subsequent oxidation. physiology.orgphysiology.org This interaction highlights a cooperative relationship between peroxisomes and mitochondria in fatty acid metabolism. nih.gov

Facilitation of Fatty Acid Transport into Mitochondria

A fundamental role of the carnitine system is to transport fatty acids across the inner mitochondrial membrane, which is impermeable to acyl-CoAs. encyclopedia.pubresearchgate.net Octanoyl L-carnitine is a direct participant in this "carnitine shuttle." Long-chain fatty acids are first activated to long-chain acyl-CoAs in the cytoplasm. mdpi.com Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane then converts these to acylcarnitines. mdpi.comresearchgate.net These acylcarnitines, including octanoyl L-carnitine, are then transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase in exchange for free carnitine. mdpi.commdpi.com Once inside, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the beta-oxidation spiral. mdpi.comresearchgate.net

Role in Energy Homeostasis

By participating in fatty acid metabolism, octanoyl L-carnitine directly contributes to the maintenance of cellular energy balance.

Contribution to Intracellular Acetyl-CoA Pools

The beta-oxidation of fatty acids, including the octanoyl group from octanoyl L-carnitine, culminates in the production of acetyl-CoA. smolecule.comnih.gov This acetyl-CoA is a central molecule in cellular metabolism, serving as the primary substrate for the citric acid cycle. smolecule.com Research has shown that exogenous acetyl-L-carnitine can robustly contribute to intracellular acetyl-CoA pools, particularly in glucose-limited conditions. researchgate.netnih.gov This is facilitated by enzymes like carnitine octanoyltransferase (CROT), which can convert acetyl-L-carnitine to acetyl-CoA, highlighting a role for peroxisomes in this process. researchgate.netnih.govnih.gov The resulting acetyl-CoA can then be used for various cellular processes, including energy production and biosynthesis. nih.govnih.gov Octanoylcarnitine chloride has also been noted to interfere with the activity of acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis. lumiprobe.com

Linkages to Adenosine (B11128) Triphosphate (ATP) Production and Oxidative Phosphorylation

The acetyl-CoA generated from the beta-oxidation of octanoyl L-carnitine enters the citric acid cycle, leading to the production of reducing equivalents (NADH and FADH2). smolecule.com These electron carriers then donate their electrons to the electron transport chain, driving the process of oxidative phosphorylation to produce large amounts of adenosine triphosphate (ATP), the cell's main energy currency. apexbt.comchemicalbook.comsmolecule.com Therefore, octanoyl L-carnitine is an important intermediate for ATP production through lipid metabolism. apexbt.comchemicalbook.com Studies using octanoylcarnitine as a respiratory substrate have directly linked its oxidation to oxygen consumption and, by extension, ATP synthesis in isolated mitochondria. apexbt.commdpi.com

Influence on Energy Expenditure

Octanoyl L-carnitine is recognized for its role in enhancing energy expenditure by facilitating the transport of medium-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid breakdown to produce energy. apexbt.comlumiprobe.com This function is particularly crucial in tissues with high energy demands, such as muscle and heart. biorxiv.org

Research indicates that octanoyl L-carnitine can serve as a direct substrate for mitochondrial respiration. apexbt.comcaymanchem.com In studies using isolated mitochondria from heart and muscle tissues, the addition of octanoyl L-carnitine led to robust oxygen consumption, signifying its efficient utilization for energy generation. biorxiv.org This process bypasses the need for ATP-dependent activation of free fatty acids, as the conversion of acylcarnitines to their corresponding acyl-CoA esters within the mitochondria does not require energy input. biorxiv.org This feature presents a dual advantage: it not only provides fuel for oxidative metabolism but also liberates free carnitine, which is essential for maintaining the pool of free Coenzyme A (CoA) and mitigating mitochondrial stress. biorxiv.org

The enzyme carnitine acetyltransferase (CrAT) plays a crucial role in converting octanoyl L-carnitine to octanoyl-CoA within the mitochondrial matrix, making it available for the β-oxidation pathway. biorxiv.org This efficient conversion and subsequent oxidation contribute directly to the cellular energy supply. lumiprobe.combiorxiv.org

Lipid Homeostasis Regulation

This compound is intricately involved in the regulation of lipid homeostasis, influencing lipid biosynthesis, cellular lipid profiles, and the balance of Coenzyme A pools. smolecule.com

Influence on Lipid Biosynthesis Pathways

The metabolism of octanoyl L-carnitine has a notable impact on lipid biosynthesis. When exogenous acetyl-L-carnitine (a related acylcarnitine) is introduced to cells, particularly under glucose-limited conditions, it is efficiently converted to acetyl-CoA. nih.gov This acetyl-CoA can then be utilized in the cytoplasm for various processes, including the synthesis of fatty acids. nih.gov Studies using isotope-labeled acetyl-L-carnitine have demonstrated significant labeling of newly synthesized fatty acids, confirming that the acetyl groups derived from acylcarnitines are incorporated into lipids. nih.govresearchgate.net

The enzyme carnitine octanoyltransferase (CROT), located in peroxisomes, has been identified as a key player in this process. nih.govresearchgate.net CROT facilitates the conversion of acylcarnitines to acyl-CoAs, which can then be used for lipid synthesis. researchgate.net Overexpression of CROT in liver cells has been shown to decrease the intracellular levels of medium-chain fatty acids, while its knockdown has the opposite effect, highlighting its regulatory role in lipid metabolism. researchgate.net This suggests that by modulating the availability of acyl-CoA precursors, octanoyl L-carnitine can influence the rate of lipid biosynthesis.

Regulation of Cellular Lipid Profiles

Research has shown that modulating the activity of CROT can alter the levels of intracellular fatty acids. researchgate.net For instance, increased CROT activity leads to a reduction in medium-chain and very long-chain fatty acids within the cell. researchgate.net This indicates that the carnitine shuttle system, in which octanoyl L-carnitine is an intermediate, plays a role in maintaining the balance of different fatty acid species within the cell, thereby regulating the cellular lipid profile.

Impact on Coenzyme A (CoA) Pools

The carnitine system, including the interconversion of octanoyl L-carnitine and octanoyl-CoA, is crucial for maintaining the homeostasis of the cellular Coenzyme A (CoA) pool. nih.gov CoA is essential for numerous metabolic reactions, and its availability can be a limiting factor. nih.gov The accumulation of acyl-CoA esters can sequester the limited supply of free CoA, disrupting metabolism. mdpi.com

Carnitine acyltransferases, including CROT, catalyze the reversible reaction between acyl-CoAs and carnitine, forming acylcarnitines like octanoyl L-carnitine. mdpi.comwikipedia.org This process releases free CoA, thereby preserving the free CoA pool. biorxiv.orgnih.gov This buffering mechanism is vital for preventing the toxic accumulation of acyl groups and ensuring that sufficient free CoA is available for other essential metabolic pathways. nih.gov In situations of metabolic stress where unwanted acyl groups might build up, the formation and excretion of acylcarnitines help to protect the cellular CoA pools. nih.gov

Carnitine Acyltransferase Family Interactions

The carnitine acyltransferase family includes several key enzymes, each with distinct but sometimes overlapping specificities for the length of the fatty acyl chain. mdpi.comnih.gov These enzymes, including Carnitine O-Octanoyltransferase (CROT), Carnitine Acetyltransferase (CRAT), and Carnitine Palmitoyltransferases (CPT1 and CPT2), collectively manage the flux of fatty acids between different cellular compartments for processes such as β-oxidation. mdpi.comub.edunih.gov

Carnitine O-Octanoyltransferase (CROT) is a peroxisomal enzyme that exhibits primary activity towards medium-chain acyl-CoAs. mdpi.com Its principal function involves the conversion of medium-chain acyl-CoAs, generated from peroxisomal β-oxidation, into their corresponding acylcarnitine esters. frontiersin.org This allows for the transport of these acyl groups out of the peroxisome to the mitochondria for complete oxidation. frontiersin.orgfrontiersin.org

CROT's substrate specificity is highest for acyl chains of C6 to C10 length, with octanoyl-CoA being a canonical substrate. ub.eduuniprot.org While its primary substrates are medium-chain, CROT can also act on other acyl-CoAs, including acetyl-CoA and some branched-chain fatty acyl-CoAs. wikipedia.org The structural basis for this specificity lies within the enzyme's active site. A key glycine (B1666218) residue (Gly-553 in CROT) in the acyl-binding pocket allows for the accommodation of medium-chain acyl groups. wikipedia.org This contrasts with the methionine residue found in the corresponding position in CRAT, which sterically hinders the binding of longer chains. wikipedia.orgresearchgate.net

Table 1: Substrate Specificity of Carnitine O-Octanoyltransferase (CROT)

| Substrate (Acyl-CoA) | Relative Activity | Chain Length |

|---|---|---|

| Acetyl-CoA | Lower | Short (C2) |

| Butyryl-CoA | Moderate | Short (C4) |

| Hexanoyl-CoA | High | Medium (C6) |

| Octanoyl-CoA | Optimal | Medium (C8) |

| Decanoyl-CoA | High | Medium (C10) |

| Palmitoyl-CoA | Low | Long (C16) |

This table is illustrative, based on findings that CROT has the highest activity with C6 to C10 substrates. ub.edu

Carnitine Acetyltransferase (CRAT) and Carnitine Palmitoyltransferases (CPT1 and CPT2) are also central to fatty acid metabolism, and their functions are interrelated with that of CROT and the processing of octanoyl L-carnitine.

Carnitine Acetyltransferase (CRAT): Primarily located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum, CRAT shows a preference for short-chain acyl-CoAs (C2-C4). mdpi.comub.edu However, studies have demonstrated that CRAT can also process medium-chain acyl-CoAs up to C10. biorxiv.orgnih.gov This suggests an overlapping substrate specificity with CROT. In the context of octanoyl L-carnitine, CRAT in the mitochondria can convert it to octanoyl-CoA, making it available for β-oxidation. biorxiv.org This role is particularly important in tissues like the heart and muscle. biorxiv.org

Carnitine Palmitoyltransferase (CPT1 and CPT2): These enzymes are crucial for the transport of long-chain fatty acids (typically C8-C18) into the mitochondria for oxidation. mdpi.com CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. wikipedia.orgphysiology.org CPT2, on the inner mitochondrial membrane, reverses this reaction inside the mitochondrial matrix. nih.govcaldic.com While their primary substrates are long-chain, there is some evidence of overlap. CPT2, for instance, shows increasing activity with substrates from C8 to C16-CoA, indicating it can handle octanoyl groups. vt.edu This creates an integrated system where different acyltransferases handle a spectrum of fatty acyl chain lengths to ensure efficient energy production. mdpi.com

Table 2: Comparative Substrate Preferences of Carnitine Acyltransferases

| Enzyme | Primary Location | Optimal Acyl-CoA Chain Length | Role in Octanoyl Group Metabolism |

|---|---|---|---|

| CROT | Peroxisomes | Medium (C6-C10) | Primary enzyme for converting peroxisomally derived octanoyl-CoA to octanoylcarnitine. mdpi.comfrontiersin.org |

| CRAT | Mitochondria, Peroxisomes | Short (C2-C4), but active up to C10 | Can convert octanoylcarnitine to octanoyl-CoA within mitochondria for β-oxidation. mdpi.combiorxiv.orgnih.gov |

| CPT1 | Outer Mitochondrial Membrane | Long (C8-C18) | Less specific for octanoyl-CoA compared to longer chains, but marks the entry point for fatty acids into the mitochondrial transport system. mdpi.comwikipedia.org |

| CPT2 | Inner Mitochondrial Membrane | Long (C8-C18) | Converts imported acylcarnitines (including octanoylcarnitine) back to acyl-CoAs in the mitochondrial matrix. mdpi.comvt.edu |

The fundamental reaction catalyzed by the carnitine acyltransferase family, including CROT, is the reversible transfer of an acyl group from a thioester bond with Coenzyme A (CoA) to an ester bond with the hydroxyl group of L-carnitine. ub.edunih.govnih.gov

L-Carnitine + Acyl-CoA ⇄ Acyl-L-Carnitine + CoASH nih.govfrontiersin.orgnih.gov

This reaction is crucial for cellular metabolism for several reasons:

Membrane Permeability: It converts membrane-impermeable acyl-CoAs into acylcarnitines, which can be transported across mitochondrial and peroxisomal membranes by specific carriers like the carnitine/acylcarnitine translocase (CACT). mdpi.comcaldic.commdpi.com

Buffering the Acyl-CoA/CoA Ratio: The reversible nature of the reaction allows the cell to buffer the ratio of free CoA to acylated CoA. ub.edu This is vital, as an accumulation of acyl-CoAs can inhibit numerous metabolic enzymes, including those involved in glucose metabolism.

Metabolic Flexibility: By facilitating the movement of acyl groups between compartments, this system allows the cell to switch between different fuel sources and metabolic pathways efficiently. mdpi.com

The catalytic mechanism involves a conserved histidine residue in the active site of the enzyme, which acts as a general base. wikipedia.orgcolumbia.edu This histidine abstracts a proton from the hydroxyl group of L-carnitine, activating it for a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. columbia.edu A tetrahedral intermediate is formed, which is stabilized by interactions within the active site. columbia.edunih.gov Subsequently, the thioester bond is cleaved, releasing free Coenzyme A (CoASH), and the acyl-L-carnitine ester is formed. The reaction is readily reversible without a significant energy requirement. wikipedia.org

Carnitine Acetyltransferase (CRAT) and Carnitine Palmitoyltransferase (CPT1/CPT2) Interrelationships

Regulation of Enzyme Activity and Efficiency

The activity of carnitine acyltransferases is tightly regulated to match the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric inhibition and changes in gene expression.

A primary mechanism of regulation for mitochondrial fatty acid oxidation is the allosteric inhibition of CPT1 by malonyl-CoA. physiology.orgvt.edunih.gov Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids. When fatty acid synthesis is active, malonyl-CoA levels rise, inhibiting CPT1 and thus preventing the newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation. vt.edunih.gov This provides a sensitive switch between fatty acid synthesis and degradation. While this regulation is most prominent for CPT1, malonyl-CoA has also been shown to inhibit CROT activity. ub.edunih.gov

Enzyme efficiency, defined by kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), can also be modulated. plos.org For instance, the catalytic efficiency (Vmax/Km) of CPT1 can be influenced by the composition of the mitochondrial membrane and by hormonal signals that alter the expression levels of the enzyme itself. physiology.orgplos.org Transcriptional factors can regulate the expression of the genes encoding these acyltransferases, allowing for longer-term adaptation to different dietary or physiological states. nih.gov For example, conditions that favor fatty acid oxidation lead to an upregulation of CPT and CROT gene expression. nih.gov

Metabolic Signaling and Regulatory Functions

Modulation of Metabolic Processes by Octanoyl L-Carnitine Chloride

This compound is intrinsically involved in the modulation of key metabolic processes, primarily lipid metabolism. As an acylcarnitine, it is a crucial intermediate for transporting fatty acids into the mitochondria for the process of β-oxidation, which ultimately leads to the production of ATP. apexbt.comsmolecule.com

Research has demonstrated its specific effects on various metabolic pathways:

Fatty Acid Oxidation (FAO): The primary role of the carnitine system is to facilitate the transport of medium- to long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. bevital.nocaldic.com Octanoyl L-carnitine may enhance this process, thereby increasing energy expenditure. lumiprobe.com The enzyme Carnitine O-octanoyltransferase (CROT) is specifically involved in metabolizing medium-chain fatty acids in peroxisomes, preparing them for transport to the mitochondria for subsequent β-oxidation. nih.gov

Branched-Chain Amino Acid (BCAA) Metabolism: Studies in isolated rat muscle mitochondria have shown that octanoyl-L-carnitine can influence the oxidation rate of branched-chain 2-oxo acids. For instance, it increases the oxidation of 4-methyl-2-oxopentanoate (B1228126) when carnitine is absent. apexbt.com

The carnitine system, including compounds like octanoyl L-carnitine, also plays a vital role in regulating the intracellular balance between free Coenzyme A (CoA) and acyl-CoA. bevital.no This ratio is a critical regulator for the activity of numerous mitochondrial enzymes involved in major metabolic pathways. bevital.nobevital.no

Influence on Metabolic Homeostasis and Energy Flux

This compound exerts a significant influence on the maintenance of metabolic homeostasis and the regulation of energy flux within the cell. Its role extends beyond simple fatty acid transport to encompass broader control over cellular energy production and balance.

The heart, for example, has extremely high energy demands, turning over its entire ATP pool every 10 seconds. rsu.lv The efficient oxidation of fatty acids, facilitated by the carnitine system, is essential for meeting these demands. caldic.com The balance between different acylcarnitines is critical; an accumulation of long-chain acylcarnitines can impair glucose metabolism, whereas reducing this accumulation can stimulate glucose oxidation and protect cardiac tissue during events like ischemia-reperfusion injury. rsu.lv

In contrast to long-chain acylcarnitines like palmitoyl-carnitine, which have been shown to inhibit calcium uptake by the sarcoplasmic reticulum, the medium-chain octanoyl-carnitine did not demonstrate this effect, suggesting a differential impact on calcium homeostasis in muscle tissue. nih.gov This highlights the specific roles that acylcarnitines of different chain lengths play in cellular function.

The ratio of total acylcarnitines to free L-carnitine (AC/LC) in tissues and blood serves as a key indicator of mitochondrial metabolic state. bevital.no A ratio above 0.4 is often considered abnormal and can signify disruptions in mitochondrial metabolism, such as imbalances between glucose and fatty acid oxidation. bevital.no

Table 1: Research Findings on the Influence of Acylcarnitines on Metabolic Homeostasis

| Finding | Metabolite(s) Studied | Model System | Implication for Homeostasis | Reference(s) |

|---|---|---|---|---|

| Inhibition of sarcoplasmic reticulum calcium uptake | Palmitoyl-carnitine | Isolated Sarcoplasmic Reticulum | Long-chain acylcarnitines can disrupt calcium homeostasis. | nih.gov |

| No effect on sarcoplasmic reticulum calcium uptake/release | Octanoyl-carnitine | Isolated Sarcoplasmic Reticulum | Medium-chain acylcarnitines have a different impact on calcium dynamics than long-chain ones. | nih.gov |

| Impairment of glucose metabolism | Long-chain acylcarnitines | Cardiac tissue | Accumulation disrupts the balance between fatty acid and glucose oxidation. | rsu.lv |

Interplay with Other Metabolites and Biochemical Pathways

This compound does not function in isolation; it is part of a complex network of metabolic pathways. Its primary interaction is with the carnitine shuttle, which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane. bevital.nomdpi.com This system involves carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II). bevital.no

However, the metabolism of medium-chain fatty acids like octanoate (B1194180) has tissue-specific nuances. Research comparing the metabolism of octanoate and octanoylcarnitine (B1202733) revealed that:

Heart and skeletal muscle mitochondria are unable to oxidize free octanoate directly but can readily oxidize octanoylcarnitine. nih.gov

Liver mitochondria can oxidize both free octanoate and octanoylcarnitine. nih.gov

The oxidation of octanoylcarnitine in muscle mitochondria is not dependent on CPT2. nih.gov Instead, the enzyme Carnitine O-octanoyltransferase (CROT) is thought to be responsible for converting octanoylcarnitine back to octanoyl-CoA within the mitochondrial matrix, allowing it to enter β-oxidation. nih.govnih.gov

Furthermore, (±)-octanoylcarnitine, in conjunction with malate (B86768), has been utilized as a substrate to assess mitochondrial respiration, demonstrating its direct role in fueling the electron transport chain. apexbt.com Its modulation of the acyl-CoA/CoA ratio also has downstream effects on the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and the urea (B33335) cycle. bevital.no

Role in Cellular Adaptations to Nutrient Availability (e.g., Glucose Restriction)

The carnitine system plays a crucial role in cellular adaptation to changing nutrient availability, particularly under conditions of glucose restriction. In such scenarios, cells must switch to alternative fuel sources like fatty acids and ketone bodies.

Recent studies have uncovered a surprising and significant role for Carnitine O-octanoyltransferase (CROT), the enzyme that synthesizes octanoylcarnitine, in cellular energetics during glucose starvation. Research focusing on the metabolism of exogenous acetyl-L-carnitine (LAC) in glucose-limited glioma cells found that its conversion to acetyl-CoA was highly efficient and dependent not on the expected cytosolic enzyme, but on the peroxisomal enzyme CROT. nih.govresearchgate.net

This implicates a novel, multi-compartmental pathway where acetyl-L-carnitine is routed into the peroxisome and converted to acetyl-CoA by CROT, which can then be used for energy and biosynthesis. nih.govresearchgate.net This pathway was found to be more efficient at supplying acetyl-CoA than the canonical ketone body β-hydroxybutyrate (BHB) in these specific cells under glucose-starved conditions. nih.govresearchgate.net This highlights the metabolic flexibility conferred by the carnitine acyltransferase system, including CROT, in adapting to nutrient stress.

This research underscores the importance of carnitine octanoyltransferase and by extension, the dynamics of octanoylcarnitine, in providing metabolic plasticity, allowing cells to survive and function when their primary energy source, glucose, is scarce. nih.gov

Analytical and Methodological Approaches in Octanoyl L Carnitine Chloride Research

Quantification of Octanoyl L-Carnitine Chloride and Related Acylcarnitines

Accurate quantification of this compound and the broader spectrum of acylcarnitines is fundamental to diagnosing metabolic disorders and advancing research into fatty acid metabolism. nih.govcreative-proteomics.com The levels of these compounds in biological fluids can provide a window into the state of intracellular metabolism. karger.com

Mass Spectrometry-Based Profiling (e.g., Tandem Mass Spectrometry)

Tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the comprehensive analysis of acylcarnitines in various biological specimens, including plasma, dried blood spots, and urine. nih.govkarger.com This method allows for the sensitive and specific detection of a wide range of acylcarnitine species, from short-chain to long-chain. nih.gov

In a typical workflow, samples are first prepared, which may involve derivatization to butyl esters, followed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov The instrument is often operated in a precursor ion scan mode, specifically targeting a common fragment ion produced by acylcarnitines (often at m/z 85 or m/z 99), which allows for the identification of all acylcarnitine species present in the sample. duke.edunih.gov Quantification is achieved through the principle of stable isotope dilution, where known concentrations of deuterium-labeled internal standards, such as d3-octanoyl-L-carnitine, are added to the sample. duke.edunih.gov The ratio of the response of the endogenous analyte to its labeled internal standard allows for precise and accurate quantification. duke.edu

This acylcarnitine profiling is a key diagnostic tool for identifying over 20 inborn errors of metabolism, including many fatty acid β-oxidation disorders and organic acidemias, which are characterized by the abnormal accumulation of specific acylcarnitines. nih.govnih.gov For example, elevated levels of certain long-chain acylcarnitines have been observed in patients with liver cirrhosis and end-stage renal disease. firstwordpharma.comcaymanchem.com

Table 1: Common Deuterated Internal Standards for Acylcarnitine Quantification by MS/MS

| Internal Standard | Abbreviation |

|---|---|

| d3-acetyl-carnitine | d3-C2 |

| d3-propionyl-carnitine | d3-C3 |

| d3-butyryl-carnitine | d3-C4 |

| d3-octanoyl-carnitine | d3-C8 |

| d3-hexadecanoyl-carnitine | d3-C16 |

This table is based on information from multiple sources. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound and other acylcarnitines. sigmaaldrich.com HPLC methods offer the advantage of physically separating different acylcarnitine species before detection, which is particularly useful for distinguishing between isomers that are indistinguishable by direct infusion mass spectrometry alone. nih.gov

Several HPLC-based methods have been developed, often coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity. sigmaaldrich.comcore.ac.uk These methods typically involve:

Sample Preparation: Deproteinization of plasma samples, often with methanol. core.ac.uk

Chromatographic Separation: Utilizing a reversed-phase column (e.g., C8 or C18) to separate the acylcarnitines based on their chain length and polarity. nih.govcore.ac.uk Ion-pairing reagents like heptafluorobutyric acid (HFBA) are often added to the mobile phase to improve the retention and separation of these charged molecules. core.ac.uknih.gov

Detection: Tandem mass spectrometry is the most common detection method, providing high sensitivity and specificity. sigmaaldrich.comcore.ac.uk

A key advantage of HPLC-MS/MS is its ability to quantify a wide array of acylcarnitine species, including those present at very low concentrations and those with isomeric forms. nih.gov For instance, a robust and highly sensitive LC-MS/MS method has been described for the comprehensive quantification of 56 different acylcarnitine species. nih.gov Pre-column derivatization with fluorescent reagents has also been employed to enhance detection sensitivity in HPLC methods. researchgate.net

Table 2: Example HPLC Method Parameters for Acylcarnitine Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 |

| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water |

| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table is based on a method described in a peer-reviewed publication. nih.gov

Stable Isotope Tracer Methodologies (e.g., Deuterium-Labeled Derivatives)

Stable isotope tracers, such as deuterium-labeled derivatives of Octanoyl L-Carnitine, are invaluable tools for studying the dynamics of fatty acid metabolism in a living system. smolecule.com These labeled compounds, including Octanoyl L-Carnitine-d3 Chloride, serve as internal standards for quantification and as tracers to follow the metabolic fate of fatty acids. caymanchem.commedchemexpress.combroadpharm.com

Tracing Fatty Acid Movement and Metabolism in Cells and Tissues

By introducing a stable isotope-labeled fatty acid or acylcarnitine into a biological system, researchers can trace its movement across cell membranes and its incorporation into various metabolic pathways. smolecule.comckisotopes.com For example, deuterium-labeled Octanoyl L-Carnitine can be used to track the transport of octanoate (B1194180) into the mitochondria, the primary site of fatty acid oxidation. smolecule.com This allows for the investigation of how cells and tissues utilize fats for energy under different physiological and pathological conditions. smolecule.com

These tracer studies can help determine the relative contributions of different sources to cellular fatty acid pools, such as de novo synthesis versus uptake from external sources. nih.gov The analysis of isotope incorporation into downstream metabolites is typically performed using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecules. nih.govnih.gov

Investigating Metabolic Flux and Pathway Contributions

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify the rates of metabolic reactions within a network of biochemical pathways. creative-proteomics.com By introducing a labeled substrate, such as ¹³C-glucose or a deuterium-labeled fatty acid, and measuring the distribution of the isotope label in downstream metabolites over time, researchers can calculate the flux, or flow, of molecules through different pathways. creative-proteomics.comclarusanalytical.com

This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com For instance, MFA can be used to determine how different metabolic pathways, like glycolysis and fatty acid oxidation, contribute to the generation of key metabolic intermediates such as acetyl-CoA. nih.govclarusanalytical.com This is crucial for understanding how cells adapt their metabolism in response to various stimuli or in disease states. isotope.com The labeling patterns in metabolites, including acylcarnitines and amino acids, are analyzed to infer these metabolic fluxes. plos.org

In Vitro and Ex Vivo Respiration Studies

In vitro and ex vivo respiration studies using isolated mitochondria or permeabilized tissue fibers are essential for directly assessing the capacity of mitochondria to oxidize different substrates, including Octanoyl L-Carnitine. These experiments typically measure oxygen consumption as an indicator of oxidative phosphorylation.

Octanoyl L-Carnitine is frequently used as a substrate in these assays to probe the function of the medium-chain acyl-CoA dehydrogenase (MCAD) and the subsequent steps of the β-oxidation spiral. apexbt.com Since medium-chain fatty acids can enter the mitochondria independently of the carnitine palmitoyltransferase (CPT) system, using Octanoyl L-Carnitine allows researchers to bypass CPT I and directly assess the downstream oxidative machinery. oup.com

These studies have been instrumental in:

Investigating the effects of various physiological states (e.g., fed vs. starved) on mitochondrial fatty acid oxidation rates. sigmaaldrich.com

Evaluating the impact of pharmacological agents on mitochondrial function and identifying potential drug-induced mitochondrial toxicity. oup.com

Comparing the respiratory capacities of mitochondria from different tissues (e.g., liver, heart, skeletal muscle) with various fatty acid substrates. physiology.org

Understanding the bioenergetic consequences of aging and disease on skeletal muscle and other tissues. physiology.org

For example, studies have shown that in isolated rat cardiac fibers, Octanoyl L-Carnitine can be used as a respiratory substrate to evaluate how factors like creatine (B1669601) affect mitochondrial respiration rates. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acylcarnitines |

| Octanoyl L-Carnitine |

| d3-octanoyl-L-carnitine |

| d3-acetyl-carnitine |

| d3-propionyl-carnitine |

| d3-butyryl-carnitine |

| d3-hexadecanoyl-carnitine |

| Heptafluorobutyric acid (HFBA) |

| Octanoyl L-Carnitine-d3 Chloride |

| ¹³C-glucose |

| Acetyl-CoA |

| Creatine |

| Carnitine |

| Octanoate |

| Malate (B86768) |

| ADP |

| ATP |

| Pyruvate |

| Decanoate |

| Palmitoyl-l-carnitine |

| Oleoyl-CoA |

| Glutamate |

| Succinate |

| Palmitoyl-CoA |

| Crotonoylbetaine |

| Coenzyme Q10 |

| N,N-dimethylglycine |

| gamma-Butyrobetaine HCl |

| Methanol |

| Acetonitrile |

| Formic acid |

| Ammonium acetate |

| Thionyl chloride |

| Trichloroacetic acid |

| Diethyl ether |

| Acetyl chloride |

| 1-aminoanthracene |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDAC) |

| Barium hydroxide |

| Zinc sulfate (B86663) heptahydrate |

| 9-anthryldiazomethane (ADAM) |

| sodium dodecyl sulphate (SDS) |

| pyrene-1-carbonyl cyanide (PCC) |

Mitochondrial Respiration Substrate Applications

This compound, a medium-chain acylcarnitine, is a pivotal substrate utilized in analytical and methodological studies to investigate mitochondrial fatty acid oxidation (FAO). bioblast.at As an ester of L-carnitine and octanoic acid, it can readily cross the mitochondrial membrane via the carnitine/acylcarnitine translocase, delivering the eight-carbon fatty acid (octanoyl group) directly to the mitochondrial matrix for β-oxidation. nih.gov This direct delivery bypasses the need for the carnitine palmitoyltransferase I (CPT-I) enzyme, which is typically required for the transport of long-chain fatty acids, allowing researchers to specifically probe the downstream processes of the FAO spiral and the electron transport system.

In experimental settings, this compound is frequently used in combination with other substrates to initiate and study specific respiratory states. For instance, it is often paired with malate in high-resolution respirometry protocols. caymanchem.comapexbt.com Malate is included to replenish oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle, which is necessary to condense with the acetyl-CoA produced from the β-oxidation of the octanoyl group.

Research applications have demonstrated its utility in various contexts:

Evaluating Modulatory Effects: In studies using isolated rat cardiac fibers, a combination of octanoyl-DL-carnitine and malate has been employed as the respiratory substrate to measure how substances like creatine influence the mitochondrial respiration rate in response to varying concentrations of ADP. caymanchem.comapexbt.comfishersci.com

Investigating Substrate Interactions: Research on isolated rat muscle mitochondria has used octanoyl-L-carnitine to explore its interaction with the metabolism of other energy sources. apexbt.comfishersci.com For example, in the absence of free carnitine, octanoyl-L-carnitine was found to increase the oxidation rate of the branched-chain 2-oxo acid 4-methyl-2-oxopentanoate (B1228126). apexbt.comfishersci.com

The use of octanoylcarnitine (B1202733) as a substrate is integral to protocols designed to assess the capacity of fatty acid oxidation in isolated mitochondria, permeabilized cells, and tissue fibers.

Table 1: Experimental Applications of Octanoyl L-Carnitine as a Respiration Substrate

| Biological Model | Co-Substrate(s) | Research Objective | Reference(s) |

| Isolated Rat Cardiac Fibers | Malate, ADP | To measure the effect of creatine on mitochondrial respiration rate. | caymanchem.com, apexbt.com |

| Isolated Rat Muscle Mitochondria | Branched-chain 2-oxo acids | To study the interaction and oxidation rates of different metabolic fuels. | apexbt.com, fishersci.com |

| Permeabilized Cardiac Tissue | Malate, ADP | To determine fatty acid oxidation-boosted respiration. | biorxiv.org |

| Permeabilized Feline Heart and Skeletal Muscle Fibers | Malate, ADP | To compare mitochondrial oxidative phosphorylation capacity between healthy and diseased tissue. | physiology.org |

Assessment of Mitochondrial Function

This compound is a critical tool for the direct assessment of mitochondrial function, particularly the integrity and capacity of the fatty acid β-oxidation pathway. nih.gov By providing a known quantity of this medium-chain acylcarnitine, researchers can measure the rate of oxygen consumption specifically linked to fatty acid metabolism, thereby identifying potential defects or enhancements in this crucial energy-generating process. physiology.org This approach is widely used to explore the mechanistic basis of diseases associated with mitochondrial impairment, such as cardiovascular disorders. biorxiv.orgphysiology.org

High-resolution respirometry is a primary technique used for these assessments. In this method, permeabilized cells or tissue fibers, which have their plasma membranes selectively permeabilized while leaving the mitochondrial membranes intact, are placed in a sealed chamber with an oxygen sensor. The addition of this compound (often with malate) initiates fatty acid oxidation, and the resulting oxygen consumption rate is measured. biorxiv.orgphysiology.org This provides a quantitative measure of mitochondrial respiratory function fueled by a specific substrate.

A key application of this methodology is the comparison of mitochondrial function in healthy versus pathological states. A study on feline hypertrophic cardiomyopathy (HCM), a condition linked to mitochondrial dysfunction, provides a clear example. Researchers used octanoyl-l-carnitine as a substrate to assess oxidative phosphorylation (OXPHOS) capacity in permeabilized cardiac muscle fibers from healthy cats and cats with HCM. physiology.org The results revealed a significant impairment in the ability of mitochondria from diseased hearts to utilize the fatty acid substrate. physiology.org

The key parameters measured in such studies include:

State 3 Respiration: The maximal ADP-stimulated oxygen consumption rate in the presence of a substrate, reflecting the maximum capacity of oxidative phosphorylation.

Respiratory Control Ratio (RCR): The ratio of State 3 respiration to State 4 respiration (resting state after ADP is consumed). It is an indicator of the degree of coupling between substrate oxidation and phosphorylation (ATP synthesis). A lower RCR often indicates mitochondrial dysfunction. physiology.org

Table 2: Research Findings on Mitochondrial Function in Feline Hypertrophic Cardiomyopathy (HCM) using Octanoyl L-Carnitine

| Parameter | Group | Mean Value | Unit | P-value |

| State 3 Respiration (with Octanoyl-L-Carnitine) | Control Cats | ~35 | pmol O₂·s⁻¹·mg⁻¹ | < 0.05 |

| HCM Cats | ~22 | pmol O₂·s⁻¹·mg⁻¹ | ||

| Respiratory Control Ratio (RCR) (with Octanoyl-L-Carnitine) | Control Cats | 3.0 ± 0.2 | Ratio | < 0.05 |

| HCM Cats | 1.9 ± 0.2 | Ratio | ||

| Data adapted from a study on permeabilized cardiac fibers, demonstrating impaired fatty acid-supported respiration in diseased hearts. physiology.org |

These findings, derived from using this compound as an analytical tool, directly link a specific metabolic pathway deficiency to the pathophysiology of the disease. physiology.org Furthermore, standardized protocols, such as the SUIT-002 (Substrate-Uncoupler-Inhibitor Titration) protocol, incorporate octanoylcarnitine to systematically assess fatty acid oxidation alongside the function of different complexes of the electron transport chain in cardiac tissue. biorxiv.org

Preclinical and Mechanistic Studies in Model Systems

Investigations in Isolated Organelles (e.g., Mitochondria)

Octanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has been shown to modulate the oxidation rate of branched-chain 2-oxo acids in isolated mitochondria, with the effect being dependent on the presence of free carnitine. In isolated rat muscle mitochondria, octanoyl-DL-carnitine decreases the oxidation rate of the branched-chain 2-oxo acids 3-methyl-2-oxobutanoate (B1236294) and 4-methyl-2-oxopentanoate (B1228126) when carnitine is present. caymanchem.comfishersci.comnetascientific.com Conversely, in the absence of carnitine, it increases the oxidation of 4-methyl-2-oxopentanoate. fishersci.comapexbt.com

Studies on rat liver mitochondria have also shown that DL-octanoylcarnitine can be inhibitory to the oxidation of 4-methyl-2-oxopentanoate (alpha-ketoisocaproate). nih.gov This suggests a regulatory role for octanoyl-L-carnitine in the mitochondrial metabolism of branched-chain amino acids, potentially through its interaction with carnitine-dependent transport and enzyme systems. nih.gov The addition of carnitine was observed to increase the export of acylcarnitines derived from 4-methyl-2-oxopentanoate from the mitochondria, an effect that was not seen in the presence of octanoylcarnitine (B1202733). nih.gov

Table 1: Effect of Octanoyl-DL-carnitine on Branched-Chain 2-Oxo Acid Oxidation in Isolated Rat Muscle Mitochondria

| Condition | Branched-Chain 2-Oxo Acid | Observed Effect on Oxidation Rate | Reference |

| In the presence of carnitine | 3-methyl-2-oxobutanoate | Decrease | caymanchem.comfishersci.comnetascientific.com |

| In the presence of carnitine | 4-methyl-2-oxopentanoate | Decrease | caymanchem.comfishersci.comnetascientific.com |

| In the absence of carnitine | 4-methyl-2-oxopentanoate | Increase | fishersci.comapexbt.com |

Octanoyl-L-carnitine is utilized as a substrate to study mitochondrial respiration and function. In studies with isolated rat cardiac fibers, octanoyl-DL-carnitine, in conjunction with malate (B86768), serves as a mitochondrial respiration substrate. caymanchem.comnetascientific.com Research has shown that fatty acid oxidation, including that of octanoyl-L-carnitine, can induce changes in mitochondrial ultrastructure. nih.gov

Specifically, the oxidation of substrates like palmitoyl-L-carnitine and octanoyl-L-carnitine in rat skinned cardiac fibers led to a significant decrease in the apparent Michaelis constant (Km) for ADP, a key regulator of oxidative phosphorylation. nih.gov This effect was associated with alterations in mitochondrial morphology, similar to those induced by carboxyatractyloside, suggesting a conformational change in the adenosine (B11128) diphosphate (B83284) (ADP)/adenosine triphosphate (ATP) carrier. nih.gov These findings indicate that octanoyl-L-carnitine metabolism is closely linked to both the functional and structural state of mitochondria. caymanchem.comnih.gov

Table 2: Effect of Octanoyl-L-carnitine on Mitochondrial Respiration in Rat Cardiac Fibers

| Respiratory Substrate(s) | Parameter Measured | Observed Effect | Reference |

| Pyruvate + Malate + Octanoyl-L-carnitine (0.1 mM and 0.36 mM) | Apparent Km for ADP | Decrease | nih.gov |

Effects on Branched-Chain 2-Oxo Acid Oxidation Rates

Cellular Model Systems

In the context of cancer cell metabolism, particularly in glioma cells, the role of carnitine and its derivatives is an active area of research. While direct studies on Octanoyl L-Carnitine Chloride in U87MG glioma cells are not extensively detailed in the provided results, the broader importance of carnitine-dependent fatty acid oxidation (FAO) is highlighted. Glioma cells, including the U87MG line, rely on FAO for survival, a process that requires the transport of fatty acids into the mitochondria via the formation of acylcarnitines. nih.gov The transporter SLC22A5, responsible for carnitine uptake, is upregulated in these cells, and its inhibition affects cell viability. nih.gov Studies using acetyl-L-carnitine in U87MG cells have shown that exogenous carnitine derivatives can be converted to acetyl-CoA, especially under glucose-limited conditions, with carnitine octanoyltransferase (CROT) playing a key role. nih.govresearchgate.net

In HepG2 human liver cells, the enzyme carnitine O-octanoyltransferase (CROT) is involved in the metabolism of medium- and long-chain fatty acids. nih.gov Overexpression and silencing of CROT in HepG2 cells have been shown to decrease and increase long-chain fatty acids, respectively. nih.gov Furthermore, in studies investigating the effects of various compounds on fatty acid metabolism in HepG2 cells, reference standards for acylcarnitines, including octanoylcarnitine, were used to analyze the cellular response to toxicants. frontiersin.org This indicates the relevance of octanoylcarnitine as a biomarker for assessing mitochondrial function and fatty acid oxidation in this cell line.

In the realm of bacterial physiology, carnitine and its derivatives play significant roles, particularly as osmoprotectants and nutrient sources. researchgate.netresearchgate.net Bacillus subtilis is capable of importing octanoylcarnitine through the ABC transporter OpuC. nih.gov The imported octanoylcarnitine is then degraded, and the resulting carnitine can function as an osmolyte, protecting the cell from hyperosmotic stress. nih.gov

Pseudomonas aeruginosa, an opportunistic pathogen, can utilize a range of acylcarnitines as sole carbon and nitrogen sources. asm.org Interestingly, while it can grow on acylcarnitines with chain lengths from two to sixteen carbons, octanoylcarnitine is a notable exception that does not support its growth. asm.org This suggests specific enzymatic or transport limitations for this particular medium-chain acylcarnitine in P. aeruginosa.

Mammalian Cell Culture Studies (e.g., U87MG Glioma Cells, HepG2 Cells)

Biochemical Pathway Elucidation in Animal Models

In animal models, octanoyl-L-carnitine is used to investigate various aspects of fatty acid metabolism and its regulation. Studies in rats have demonstrated that octanoyl-DL-carnitine can inhibit the oxidation of branched-chain 2-oxo acids in liver mitochondria. nih.gov This points to a regulatory interaction between medium-chain fatty acid metabolism and branched-chain amino acid catabolism.

Furthermore, research on exercise physiology in humans has shown a significant, transient increase in medium-chain acylcarnitines, with octanoyl-carnitine being a dominant species, in the plasma immediately after moderately intense exercise. plos.org This release of acylcarnitines is thought to be a result of incomplete β-oxidation in skeletal muscle. plos.org Subsequent studies in primary human myotubes and mouse muscle tissue revealed that octanoyl-carnitine, along with other medium-chain acylcarnitines, could effectively support the oxidation of palmitate, even more so than L-carnitine itself. plos.org This suggests a role for octanoyl-L-carnitine in enhancing lipid oxidation in muscle tissue. plos.org The transport of these acylcarnitines into the mitochondria can occur directly via the carnitine acylcarnitine translocase, bypassing the regulatory step of carnitine palmitoyltransferase 1 (CPT1). plos.org

Broader Implications for Metabolic Research

Insights into Inherited Metabolic Disorders

Octanoyl L-carnitine is a crucial biomarker for several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. sigmaaldrich.comnih.gov In individuals with MCAD deficiency, the impaired ability to break down medium-chain fatty acids leads to the accumulation of octanoyl-CoA, which is then converted to octanoyl L-carnitine. sigmaaldrich.com This accumulation is readily detectable in blood spots of newborns, making it a primary marker in newborn screening programs for MCAD deficiency. smolecule.comnih.gov The acylcarnitine profile, which includes octanoyl L-carnitine, is a key diagnostic tool for disorders of fatty acid and branched-chain amino acid catabolism. sigmaaldrich.com

Beyond MCAD deficiency, elevated levels of octanoyl L-carnitine can also be indicative of other metabolic defects. These include certain organic acid metabolism disorders where there is an intramitochondrial accumulation of acyl-CoA intermediates. rndsystems.comtocris.comnih.govbio-techne.combio-techne.com For instance, urinary excretion of specific acylcarnitines, including octanoylcarnitine (B1202733), is observed in conditions like glutaric aciduria type II. nih.gov The analysis of acylcarnitine profiles, therefore, provides a window into mitochondrial metabolic dysfunction. nih.gov

Table 1: Inherited Metabolic Disorders Associated with Altered Octanoyl L-Carnitine Levels

| Disorder | Metabolic Defect | Impact on Octanoyl L-Carnitine |

|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Impaired breakdown of medium-chain fatty acids | Prominent accumulation sigmaaldrich.comnih.gov |

| Glutaric Aciduria Type II | Multiple acyl-CoA dehydrogenase deficiencies | Elevated levels |

Discovery of Novel Metabolic Pathways

The study of carnitine and its esters, including octanoyl L-carnitine, has been instrumental in uncovering new metabolic pathways. A significant discovery has been the role of carnitine octanoyltransferase (CROT) in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA. nih.govresearchgate.netnih.gov While it was previously thought that carnitine acetyltransferase (CRAT) was solely responsible for this conversion in the cytosol, research has shown that CROT, a peroxisomal enzyme, is key to this process, especially under glucose-limited conditions. nih.govresearchgate.netnih.gov This finding highlights a novel pathway involving peroxisomes in supplying acetyl-CoA to cells. nih.govresearchgate.net

This peroxisomal pathway for acetyl-CoA production from acetyl-L-carnitine has opened new avenues for understanding cellular energy homeostasis, particularly in glucose-starved cells like certain cancer cells. nih.gov The reversible reaction catalyzed by CROT, converting L-octanoylcarnitine and CoA to octanoyl-CoA and L-carnitine, is a central part of this pathway. wikipedia.org

Contribution to Understanding Organelle Crosstalk in Metabolism

Octanoyl L-carnitine and the enzymes that metabolize it are key players in the communication and metabolic interplay between different cellular organelles, particularly mitochondria and peroxisomes. nih.gov Peroxisomes are responsible for the initial breakdown of very long-chain fatty acids, which are then shortened to medium-chain acyl-CoAs, such as octanoyl-CoA. scirp.orgscirp.orgnih.gov

These medium-chain acyl-CoAs are then converted to their respective acylcarnitines, including octanoyl L-carnitine, by carnitine octanoyltransferase (CROT) within the peroxisome. scirp.orgnih.govfrontiersin.org These acylcarnitines can then be transported out of the peroxisome and into the mitochondria for complete oxidation. nih.govnih.gov This process of inter-organelle acyl group transfer mediated by carnitine esters is crucial for efficient fatty acid utilization and prevents the toxic accumulation of fatty acids. nih.gov This crosstalk ensures a coordinated metabolic response to cellular energy demands.

Role in Understanding Metabolic Dysfunction

Altered levels of octanoyl L-carnitine are not only associated with rare inherited disorders but also with broader metabolic dysfunctions that impact lipid profiles and energy metabolism. For instance, dysregulation of fatty acid and carnitine metabolism, reflected by changes in acylcarnitine levels including octanoyl-carnitine, has been observed in systemic sclerosis, an autoimmune disease. frontiersin.org This suggests that an altered energy metabolism in immune cells may contribute to the disease's pathology. frontiersin.org

Identification of Research Avenues for Modulating Metabolic Processes

The central role of octanoyl L-carnitine and the carnitine shuttle system in metabolism has opened up several research avenues for modulating metabolic processes. The potential to therapeutically target carnitine-dependent pathways is an area of active investigation. For example, understanding how to manipulate the activity of enzymes like CROT could offer new strategies for altering cellular acetyl-CoA pools, which has implications for diseases like cancer that have altered metabolic dependencies. nih.gov

Furthermore, investigating the factors that regulate the expression and activity of carnitine transporters and acyltransferases could lead to novel approaches for managing metabolic disorders. frontiersin.org The use of isotopically labeled compounds like octanoyl L-carnitine-d3 serves as a valuable research tool to trace fatty acid metabolism and investigate mitochondrial function in both healthy and diseased states. smolecule.com Future research will likely focus on further elucidating the complex regulatory networks governing carnitine homeostasis and its impact on cellular signaling and disease progression. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Octanoyl L-Carnitine Chloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : The synthesis typically involves esterification of L-carnitine with octanoyl chloride. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of L-carnitine to octanoyl chloride to account for side reactions .

- Solvent Selection : Anhydrous solvents like toluene or DMF are preferred to minimize hydrolysis of the acyl chloride .

- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization to isolate the product. Purity should be verified via NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via characteristic shifts (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight (323.86 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210 nm) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage Guidelines :

- Temperature : Store at -20°C in airtight, light-protected containers to prevent degradation .

- Solubility : Dissolve in methanol or water (slightly soluble) for experimental use; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does this compound influence mitochondrial fatty acid transport, and what experimental models are suitable for mechanistic studies?

- Experimental Design :

- In Vitro Models : Use isolated mitochondria from liver or muscle tissues to measure acyl-carnitine transport rates via radiolabeled (e.g., ¹⁴C) octanoate .

- Knockout Models : CRISPR/Cas9-modified cell lines (e.g., CPT1A-deficient) to study dependency on exogenous carnitine derivatives .

- Data Interpretation : Compare kinetic parameters (Km, Vmax) to assess competitive inhibition or substrate specificity .

Q. How can researchers resolve contradictions in literature regarding solvent-dependent effects of this compound?

- Case Study : In moisture absorption experiments, treatment with octanoyl chloride in toluene reduced absorption by 26%, while DMF-based treatments showed no effect .

- Methodological Adjustments :

- Variable Isolation : Systematically test solvents (polar vs. nonpolar) to identify interactions with the compound’s hydrophobic tail.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to quantify solvent-specific variances .

Q. What pharmacological assays are appropriate for evaluating the toxicity and pharmacokinetics of this compound?

- In Vivo Testing :

- Acute Toxicity : Dose-response studies in rodents (OECD Guideline 423) to determine LD₅₀ .

- Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution after intravenous administration .

Q. How can researchers design experiments to study the compound’s role in metabolic disorders like type 2 diabetes?

- Hypothesis-Driven Approach :

- Animal Models : High-fat diet-induced diabetic mice treated with this compound (10–50 mg/kg/day) to monitor glucose tolerance (OGTT) and insulin sensitivity (HOMA-IR) .

- Omics Integration : Transcriptomics (RNA-seq) of adipose tissue to identify pathways modulated by the compound .

Methodological Best Practices

-

Data Presentation : Use tables to summarize synthesis yields, purity data, and statistical results (mean ± SD). For example:

Parameter Value Method Reference Melting Point 178–180°C Differential Scanning Calorimetry Solubility (H₂O) 2.1 mg/mL (25°C) Gravimetric Analysis -

Statistical Validation : Apply Shapiro-Wilk tests for normality and Levene’s test for homogeneity before parametric analyses .

-

Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.